molecular formula C8H9N3O2 B2987944 3-(Pyrazin-2-yloxy)pyrrolidin-2-one CAS No. 2197736-19-7

3-(Pyrazin-2-yloxy)pyrrolidin-2-one

Cat. No. B2987944
CAS RN: 2197736-19-7
M. Wt: 179.179
InChI Key: DBOJNAPPGUEHQE-UHFFFAOYSA-N
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Description

The compound “3-(Pyrazin-2-yloxy)pyrrolidin-2-one” is a complex organic molecule that contains a pyrazine ring and a pyrrolidin-2-one ring . Pyrazine is a heterocyclic aromatic organic compound, while pyrrolidin-2-one, also known as γ-lactam, is a type of lactam with a four-membered ring .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, there are general methods for synthesizing pyrrolidin-2-ones and pyrazines . For instance, pyrrolidin-2-ones can be synthesized via the ring contraction and deformylative functionalization of piperidine derivatives .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrrolidin-2-ones and pyrazines can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Pyrazine and its derivatives are significant in the realm of chemical synthesis due to their role as key intermediates in the production of a variety of compounds. One notable application is the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. For instance, studies have demonstrated methodologies for creating pyrazolo[3,4-b]pyridines, highlighting the importance of pyrazine derivatives in synthesizing complex molecules with potential biomedical applications (Ana Donaire-Arias et al., 2022).

Biomedical Applications

In the biomedical field, pyrazine derivatives have shown promise as therapeutic agents. For example, analogues with modifications on the pyrazine ring have been identified as potent and selective inhibitors of PDK1, showcasing their potential as anticancer agents (Sean T. Murphy et al., 2011). This discovery underlines the versatility of pyrazine derivatives in drug design and their significant impact on developing treatments for cancer.

Ligand Design for Metal Complexes

Pyrazine derivatives are also extensively used in ligand design for metal complexes, contributing to the development of novel materials with unique properties. Iron(II) and cobalt(II) complexes involving pyrazine-based ligands have been explored for their unusual thermal and photochemical spin-state transitions, demonstrating the role of pyrazine derivatives in creating materials with potential applications in sensors and data storage technologies (L. J. K. Cook et al., 2013).

Drug Discovery

The structural versatility of pyrazine derivatives facilitates the exploration of novel pharmacophores, aiding in drug discovery processes. Research into 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones has yielded compounds suitable for screening against kinases and other cancer drug targets, highlighting the scaffold's potential in developing new therapeutic agents (L. Smyth et al., 2010).

Molecular Docking and Antimicrobial Activity

Pyrazine derivatives have been utilized in molecular docking studies to identify potential inhibitors of enzymes such as cathepsin D, which is implicated in cancer progression. The design and synthesis of novel fused pyrazolothiazole scaffolds based on pyrazine derivatives have shown promising antimicrobial and antioxidant activities, further demonstrating the wide-ranging applications of these compounds in both the pharmaceutical industry and research (H. F. Rizk et al., 2020).

Safety and Hazards

The safety and hazards associated with “3-(Pyrazin-2-yloxy)pyrrolidin-2-one” would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on “3-(Pyrazin-2-yloxy)pyrrolidin-2-one” could include detailed studies of its synthesis, properties, and potential applications. Given the biological activity of many pyrrolidin-2-ones and pyrazines, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

3-pyrazin-2-yloxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-8-6(1-2-11-8)13-7-5-9-3-4-10-7/h3-6H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOJNAPPGUEHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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